(2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate
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Overview
Description
(2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using tert-butyl halides and methyl halides, respectively.
Benzyloxyamine Addition: The benzyloxyamine group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, amines, and alcohols are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The benzyloxyamine group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound’s stereochemistry also plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- 1-(1,3-Benzothiazol-2-yl)piperidine-2-carboxylic acid
Uniqueness
(2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and interaction profiles compared to similar compounds. Its benzyloxyamine group and tert-butyl protection make it particularly valuable in synthetic chemistry and research applications.
Properties
Molecular Formula |
C19H28N2O5 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-18(23)21-12-15(10-11-16(21)17(22)24-4)20-25-13-14-8-6-5-7-9-14/h5-9,15-16,20H,10-13H2,1-4H3/t15-,16+/m1/s1 |
InChI Key |
WSPDYWKEWXLWLZ-CVEARBPZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)OC)NOCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)NOCC2=CC=CC=C2 |
Origin of Product |
United States |
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